Dgaca
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Overview
Description
Dgaca is a complex organic compound with significant biochemical relevance. It is a derivative of bile acids, which are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a glucopyranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dgaca typically involves multi-step organic reactions. The process begins with the derivatization of cholic acid, followed by selective hydroxylation and glucosylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred for its efficiency and sustainability.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield 7,12-dioxo-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, while reduction could produce 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-ol.
Scientific Research Applications
Dgaca has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with nuclear receptors and enzymes involved in bile acid metabolism. It can modulate the expression of genes related to lipid metabolism and inflammation. The glucopyranosyl moiety enhances its solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with a similar structure but lacks the glucopyranosyl moiety.
Chenodeoxycholic Acid: Another primary bile acid with two hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7, known for its therapeutic use in liver diseases.
Uniqueness: Dgaca is unique due to its glucopyranosyl moiety, which imparts distinct physicochemical properties and biological activities compared to other bile acids.
Properties
CAS No. |
131528-41-1 |
---|---|
Molecular Formula |
C32H52O10 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
InChI Key |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Synonyms |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
Origin of Product |
United States |
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